molecular formula C10H10BrNO3 B1401297 5-Bromo-6-(cyclopropylmethoxy)picolinic acid CAS No. 1415898-37-1

5-Bromo-6-(cyclopropylmethoxy)picolinic acid

Cat. No.: B1401297
CAS No.: 1415898-37-1
M. Wt: 272.09 g/mol
InChI Key: QPEGUWFJPMYQQT-UHFFFAOYSA-N
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Description

5-Bromo-6-(cyclopropylmethoxy)picolinic acid is a chemical compound with the molecular formula C10H10BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 5-bromo-2-methoxypyridine as a starting material . The cyclopropylmethoxy group can be introduced through a nucleophilic substitution reaction using cyclopropylmethanol under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(cyclopropylmethoxy)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with cyclopropylmethanol yields this compound, while Suzuki-Miyaura coupling can produce various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-6-(cyclopropylmethoxy)picolinic acid depends on its specific application. In biological systems, it may act as a ligand that binds to specific molecular targets, influencing biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-(cyclopropylmethoxy)picolinic acid is unique due to the presence of both a bromine atom and a cyclopropylmethoxy group. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-bromo-6-(cyclopropylmethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-7-3-4-8(10(13)14)12-9(7)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEGUWFJPMYQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (4.83 g, 0.12 mol) was added into cyclopropanemethanol (CAN 2516-33-8, 30 g) at 0° C. and the mixture was stirred at 0° C. for 1 h. Then to the mixture was added methyl 5-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester (3 g, 12.75 mmol). The obtained solution was heated to 90° C. for 2 h. Then the mixture was evaporated to dryness, the residue was dissolved in 40 mL of water, and adjusted to pH=4 with hydrochloric acid (3 N), and extracted with ethyl acetate (3×30 mL). The combined organic layer was washed with water (2×30 mL) and brine (2×50 mL) then evaporated to dryness to obtain the product as a white solid (2.5 g, 76.7%); MS (EI): m/e=272.0 [MH+].
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
methyl 5-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester
Quantity
3 g
Type
reactant
Reaction Step Two
Yield
76.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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